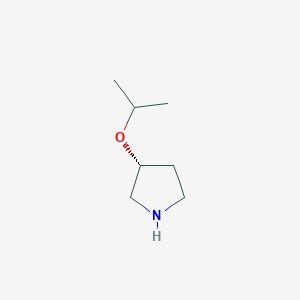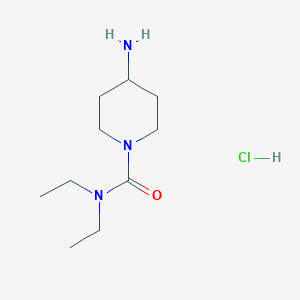
Benzene, 1,5-dichloro-2-((2,5-dichlorophenyl)methyl)-4-methyl-
Overview
Description
Benzene, 1,5-dichloro-2-((2,5-dichlorophenyl)methyl)-4-methyl- is a chemical compound that is commonly known as Diclofop-methyl. It is an herbicide that is widely used to control grass weeds in crops such as wheat, barley, and oats. Diclofop-methyl is a member of the aryloxyphenoxypropionate (AOPP) family of herbicides, which are known for their selective action against grassy weeds.
Scientific Research Applications
Structural and Electronic Properties
Crystal Structure and Interactions : A study on a structurally similar compound, 3-(3,5-dichlorophenyl)benzene-1,2-diol, showed that it forms intra and intermolecular hydrogen bonds and hydrogen···chlorine interactions in its crystal structure, indicating potential applications in materials science for designing molecules with specific interaction capabilities (Dhakal, Parkin, & Lehmler, 2019).
Wavefunctional and Electronic Properties : The electronic properties of a similar compound, 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, were analyzed using Gaussian 16W density functional theory. This research highlights the compound's potential in understanding wave functional properties, electron localization functions, and energy band gaps, which are crucial for electronic material applications (Julie et al., 2021).
Molecular and Chemical Analysis
Molecular Aggregation Studies : The molecular aggregation behaviors of compounds similar in structure, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have been studied in various organic solvents. These studies are essential for understanding solvent effects on molecular behaviors, which can be applied in the field of organic chemistry and materials science (Matwijczuk et al., 2016).
Photochemical Properties : Investigating the photochemical behaviors of related compounds, like α,α-dichloro-o-methylacetophenone, provides insights into their reactivities under light exposure. This is particularly relevant for developing photochemically active materials and understanding their potential applications in photoreactive processes (Park & Jeong, 2009).
Catalysis and Polymerization
Catalysis in Polymerization : Research on 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene indicates the potential of related benzene derivatives in catalyzing polymerization reactions. This is significant for developing new polymeric materials with enhanced properties (Pugh & Percec, 1990).
Electropolymerization of Electrochromic Polymers : Similar compounds like 1,4-di-(3-methyl-2-thienyl) benzene have been studied for their electropolymerization properties. This research is pivotal for the development of electrochromic materials, which have applications in smart windows and electronic display technologies (Ma Chun, 2008).
properties
IUPAC Name |
1,5-dichloro-2-[(2,5-dichlorophenyl)methyl]-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c1-8-4-9(14(18)7-13(8)17)5-10-6-11(15)2-3-12(10)16/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKHHNFJVHXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074475 | |
| Record name | Benzene, 1,5-dichloro-2-[(2,5-dichlorophenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121107-46-8 | |
| Record name | Benzene, 1,5-dichloro-2-((2,5-dichlorophenyl)methyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,5-dichloro-2-[(2,5-dichlorophenyl)methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)


![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)
![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)
![3-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026935.png)
![3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026936.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B3026940.png)
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)
![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)